molecular formula C32H32N2O3 B5130354 Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5130354
M. Wt: 492.6 g/mol
InChI Key: UJNVOARVEZIRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a 1,4,5,6,7,8-hexahydroquinoline core substituted with a benzyl ester at position 3, a 4-(dimethylamino)phenyl group at position 4, a methyl group at position 2, and a phenyl group at position 5. Its structural complexity and functional group diversity make it a candidate for pharmaceutical applications, particularly in calcium modulation or antimicrobial activity, as seen in related 1,4-dihydropyridine derivatives .

Properties

IUPAC Name

benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O3/c1-21-29(32(36)37-20-22-10-6-4-7-11-22)30(24-14-16-26(17-15-24)34(2)3)31-27(33-21)18-25(19-28(31)35)23-12-8-5-9-13-23/h4-17,25,30,33H,18-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNVOARVEZIRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with dimethylamino benzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride (AlCl3) and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzyl ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2/Pd, sodium borohydride (NaBH4)

    Solvents: Ethanol, dichloromethane, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its ability to act as a photoinitiator. Upon exposure to UV or visible light, the compound undergoes radical formation, initiating polymerization reactions. This property is particularly useful in the fabrication of hydrogels and other polymeric materials .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Physical Properties

The compound’s electronic profile and physical properties are influenced by substituents on the hexahydroquinoline core. Key analogues and their substituent effects include:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Effects References
Benzyl 4-(2-hydroxy-3,5-dinitrophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3,5-dinitrophenyl (4), hydroxy (2) ~525.5 g/mol Electron-withdrawing nitro groups reduce solubility; intramolecular hydrogen bonding (hydroxy) stabilizes conformation.
Benzyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-hydroxy-4-methoxyphenyl (4) ~461.5 g/mol Methoxy and hydroxy groups enhance polarity and solubility; potential for hydrogen-bonding networks in crystalline phases.
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Benzodioxolyl (4), fluorophenyl (N-linked) ~541.5 g/mol Fluorine improves bioavailability; benzodioxole enhances π-π stacking. Reported in high-throughput screening for kinase inhibition.
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-methoxyphenyl (4), methyl (2) ~353.4 g/mol Methoxy group increases lipophilicity compared to dimethylamino; moderate calcium channel blocking activity.

Key Observations :

  • Electron-donating groups (e.g., dimethylamino, methoxy) improve solubility and intermolecular interactions, while electron-withdrawing groups (e.g., nitro) reduce solubility but stabilize specific conformations .
  • Halogen substituents (e.g., fluorine in ) enhance bioavailability and binding affinity via hydrophobic interactions.
  • Bulkier aryl groups (e.g., 7-phenyl in the target compound) may increase steric hindrance, affecting packing efficiency in crystalline phases .
Crystallographic and Structural Insights
  • Ring puckering: The hexahydroquinoline core adopts a boat-chair conformation, as observed in methyl and methoxy derivatives (e.g., ). Substituents like 7-phenyl influence puckering amplitudes, affecting molecular rigidity .
  • Hydrogen bonding : Hydroxy and methoxy groups form robust hydrogen-bonding networks (e.g., ), whereas nitro groups rely on weaker van der Waals interactions .
  • SHELX refinement : Crystallographic data for analogues (e.g., ) were resolved using SHELXL, confirming the reliability of structural models for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.